14-Aminotetradecan-1-ol
Description
14-Aminotetradecan-1-ol is a long-chain amino alcohol with the molecular formula C₁₄H₃₁NO. Structurally, it comprises a 14-carbon chain terminating in a hydroxyl (-OH) group at position 1 and an amine (-NH₂) group at position 12. This bifunctional structure imparts unique physicochemical properties, making it relevant in organic synthesis, surfactants, and pharmaceutical intermediates.
Properties
CAS No. |
89307-03-9 |
|---|---|
Molecular Formula |
C14H31NO |
Molecular Weight |
229.4 g/mol |
IUPAC Name |
14-aminotetradecan-1-ol |
InChI |
InChI=1S/C14H31NO/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h16H,1-15H2 |
InChI Key |
FAGQNUXPKGWBBI-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCO)CCCCCCN |
Canonical SMILES |
C(CCCCCCCO)CCCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Aminotetradecan-1-ol typically involves the reduction of a corresponding nitrile or amide. One common method is the reduction of 14-aminotetradecanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
14-Aminotetradecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces halides or esters.
Scientific Research Applications
14-Aminotetradecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell membrane structure and function.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 14-Aminotetradecan-1-ol involves its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The amino group can form hydrogen bonds with proteins, influencing their structure and function. These interactions can modulate various cellular processes and pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol
- Molecular Formula: C₁₀H₂₃NO₅
- Molecular Weight : 237.296 g/mol
- Key Features : Contains four ether (-O-) linkages at positions 3, 6, 9, and 12, shortening the hydrocarbon backbone. The presence of ether groups enhances solubility in polar solvents compared to purely aliphatic analogs. Applications include polymer chemistry and drug delivery systems .
14-Amino-3,6,9,12-tetraazatetradecan-1-ol
- Molecular Formula : C₁₀H₂₇N₅O
- Molecular Weight : 233.361 g/mol
- Key Features : Substitutes ether groups with secondary amines (-NH-), increasing nitrogen content. This modification affects hydrogen-bonding capacity and logP (-1.99), indicating higher hydrophilicity. Used in analytical chemistry (e.g., HPLC separation) .
1-Tetracosanol (Lignoceryl Alcohol)
- Molecular Formula : C₂₄H₅₀O
- Molecular Weight : 354.66 g/mol
- Key Features: A 24-carbon primary alcohol lacking an amine group. Used in cosmetics and lipid bilayers due to its waxy texture and low reactivity. Classified as non-hazardous under OSHA standards .
1-Aminoundecane
- Molecular Formula : C₁₁H₂₅N
- Molecular Weight : 171.33 g/mol
- High purity (>98%) and applications in surfactants and organic synthesis. Requires careful handling due to flammability .
Tridecan-1,13-diol and Tetradecan-1,14-diol
- Molecular Formulas :
- Tridecan-1,13-diol: C₁₃H₂₈O₂
- Tetradecan-1,14-diol: C₁₄H₃₀O₂
- Key Features: Diols with terminal hydroxyl groups at both ends. Used in polyester synthesis and as NMR/IR reference standards. Higher melting points than amino alcohols due to dual hydrogen-bonding sites .
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | logP | Key Applications |
|---|---|---|---|---|---|
| 14-Aminotetradecan-1-ol* | C₁₄H₃₁NO | ~229.41 (calculated) | -NH₂, -OH | ~2.5† | Surfactants, drug intermediates |
| 14-Amino-3,6,9,12-tetraoxatetradecan-1-ol | C₁₀H₂₃NO₅ | 237.296 | -NH₂, -OH, 4×-O- | -0.5‡ | Polymer chemistry |
| 14-Amino-3,6,9,12-tetraazatetradecan-1-ol | C₁₀H₂₇N₅O | 233.361 | -NH₂, -OH, 4×-NH- | -1.99 | HPLC analysis |
| 1-Tetracosanol | C₂₄H₅₀O | 354.66 | -OH | ~7.0† | Cosmetics, lipid research |
| 1-Aminoundecane | C₁₁H₂₅N | 171.33 | -NH₂ | ~3.1† | Surfactants, organic synthesis |
*Estimated based on structural analogs; †Predicted using ChemDraw; ‡Experimental data from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
